molecular formula C9H9FO2 B14164447 (5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol

(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol

Cat. No.: B14164447
M. Wt: 168.16 g/mol
InChI Key: ZFCLOEWAULWEFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylphenol.

    Bromination: The starting material undergoes bromination to form 3-bromo-4-fluorophenol.

    O-Alkylation: This intermediate is then subjected to O-alkylation using 2-bromo-1,1-diethoxyethane.

    Cyclization: The resulting compound undergoes cyclization in the presence of polyphosphoric acid to form 4-bromo-5-fluorobenzofuran.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on neurotransmitter systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This modulation can lead to various pharmacological effects, such as mood enhancement and cognitive improvement .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug of the phenethylamine and amphetamine classes.

    6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen drug similar to 5-APDB.

Uniqueness

(5-Fluoro-2,3-dihydrobenzofuran-7-YL)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in drug development .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)methanol

InChI

InChI=1S/C9H9FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2

InChI Key

ZFCLOEWAULWEFO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2CO)F

Origin of Product

United States

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